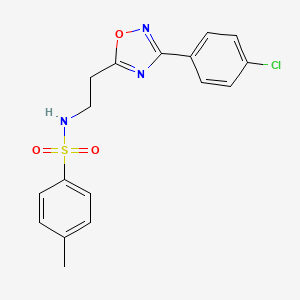
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-ethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CBBSA and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
CBBSA has shown promising results in scientific research for its potential applications in the treatment of various diseases. It has been found to have antibacterial, antifungal, and anticancer properties. CBBSA has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and has shown significant antibacterial activity. It has also been found to inhibit the growth of various fungi, including Candida albicans. In addition, CBBSA has been tested against various cancer cell lines, including breast cancer and lung cancer, and has shown significant anticancer activity.
Mecanismo De Acción
The mechanism of action of CBBSA is not fully understood. However, it is believed to inhibit the activity of enzymes that are essential for the growth and survival of bacteria, fungi, and cancer cells. CBBSA has been found to inhibit the activity of farnesyltransferase, an enzyme that is involved in the synthesis of isoprenoids, which are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
CBBSA has been found to have minimal toxicity and has shown no significant adverse effects on biochemical and physiological parameters in animal studies. It has been found to be well-tolerated and safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBBSA has several advantages for use in laboratory experiments. It is easy to synthesize and has shown significant activity against various bacterial, fungal, and cancer cell lines. However, CBBSA has some limitations for use in laboratory experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Furthermore, its efficacy and safety in humans have not been established.
Direcciones Futuras
There are several future directions for research on CBBSA. Further studies are needed to understand its mechanism of action and to determine its efficacy and safety in humans. In addition, CBBSA can be modified to improve its activity and selectivity against specific bacterial, fungal, and cancer cell lines. Furthermore, CBBSA can be used in combination with other drugs to enhance its activity and reduce the risk of drug resistance. Overall, CBBSA has significant potential for use in the treatment of various diseases and warrants further research.
Métodos De Síntesis
The synthesis of CBBSA involves the reaction of N-cyclohexyl-4-bromobenzenesulfonamide with ethyl acetate in the presence of a base. The reaction takes place at room temperature and yields CBBSA as a white solid. The purity of the compound can be improved by recrystallization.
Propiedades
IUPAC Name |
4-[[2-[(4-bromophenyl)sulfonyl-cyclohexylamino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O4S/c22-16-8-12-19(13-9-16)30(28,29)25(18-4-2-1-3-5-18)14-20(26)24-17-10-6-15(7-11-17)21(23)27/h6-13,18H,1-5,14H2,(H2,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHISXIZIILDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710896.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B7710905.png)


![N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710927.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)

![1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide](/img/structure/B7710945.png)



